molecular formula C6H13NO B1528490 3-methyl-1,4-OXAZEPANE CAS No. 1273564-68-3

3-methyl-1,4-OXAZEPANE

Cat. No.: B1528490
CAS No.: 1273564-68-3
M. Wt: 115.17 g/mol
InChI Key: JXXVNJUPCPLXJI-UHFFFAOYSA-N
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Description

3-methyl-1,4-oxazepane is a chemical compound with the molecular formula C6H13NO . It has a molecular weight of 115.18 . The compound is typically stored at room temperature and is in liquid form .


Synthesis Analysis

The synthesis of 1,4-oxazepane derivatives, which includes this compound, has been a subject of research in recent years . One common method involves the use of 1,2-amino alcohols and related compounds . The synthesis process often involves coupling, cyclization, and reduction reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO/c1-6-5-8-4-2-3-7-6/h6-7H,2-5H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

The synthesis of 1,4-oxazepane derivatives, including this compound, has seen significant developments in recent years . These advancements have been driven by the versatility of N-propargylamines, which are key building blocks in organic synthesis .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 115.18 .

Scientific Research Applications

Enantioselective Synthesis

  • 7-endo Selenocyclization Reactions: Enantiopure 1,4-oxazepane derivatives, important in organic chemistry, are synthesized through selenocyclofunctionalization. This process involves high yields and diastereoselection, crucial for specific pharmaceutical applications (Nieto, Andrés, & Pérez-Encabo, 2015).

Heterocyclic Compound Synthesis

  • Synthesis with Anhydro-β-D-Hexopyranoses: 1,4-oxazepanes based on 1,6-anhydro-β-D-hexopyranoses have been synthesized, demonstrating their utility in creating complex molecular structures for various scientific applications (Trtek, Černý, Trnka, Buděšínský, & Císařová, 2004).

Organic Synthesis

Asymmetric Catalysis

  • Asymmetric Mannich Addition: Organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines developed chiral tetrasubstituted C‒F stereocenters. This advancement highlights the importance of 1,4-oxazepane in enantioselective synthesis (Li, Lin, & Du, 2019).

Reductive Etherification

  • Stereoselective Synthesis: Substituted 1,4-oxazepanes are produced through an intramolecular reductive etherification reaction, showing the importance of 1,4-oxazepane in the creation of structurally diverse molecules (Gharpure & Prasad, 2013).

Lipase-Catalyzed Synthesis

  • Regioselective Lactamization: The synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid using lipase-catalyzed lactamization indicates its potential in enzymatic synthetic processes (Aurell, Karlsson, Pontén, & Andersen, 2014).

NMR Spectroscopy

  • NMR High-Resolution Spectroscopy: 1,3-Oxazepane-4,7-diones compounds were analyzed using NMR techniques, emphasizing the role of 1,4-oxazepane in advanced spectroscopic studies (Mohammad, Osman, & Yeap, 2011).

Pharmaceutical Relevance

  • Dopamine D4 Receptor Ligands: 1,4-oxazepane derivatives have been synthesized with selectivity for the dopamine D(4) receptor, showcasing their potential in developing antipsychotic medications (Audouze, Nielsen, & Peters, 2004).

Conformational Analysis

  • 1H NMR Study of Conformational Differences: The stereochemistry of bicyclic oxazepane-type intermediates was determined, contributing to the understanding of molecular structures in pharmaceutical research (Glaser, Tarrant, & Bremner, 1997).

Safety and Hazards

The safety information for 3-methyl-1,4-oxazepane indicates that it is classified as dangerous . It has hazard statements H226, H302, H315, H318, H335, which indicate that it is flammable, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The synthesis of 1,4-oxazepane derivatives, including 3-methyl-1,4-oxazepane, is an active area of research . Future directions could include exploring new synthetic routes, improving the efficiency of existing methods, and investigating the potential applications of these compounds .

Properties

IUPAC Name

3-methyl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6-5-8-4-2-3-7-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXVNJUPCPLXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273564-68-3
Record name 3-methyl-1,4-oxazepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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